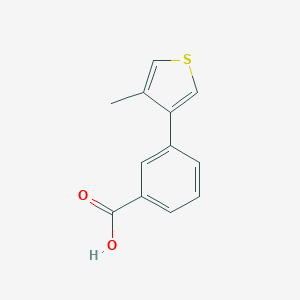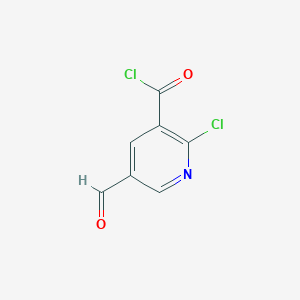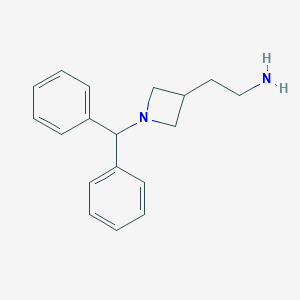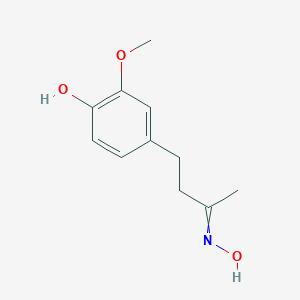
3-methoxy-5-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-5-methyl-1H-pyrazol-4-amine, also known as MMMP, is a chemical compound with potential applications in scientific research. It is a member of the pyrazole family of compounds, which have been extensively studied for their biological activities. MMMP has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of interest to researchers in various fields. In
Mécanisme D'action
The mechanism of action of 3-methoxy-5-methyl-1H-pyrazol-4-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors. 3-methoxy-5-methyl-1H-pyrazol-4-amine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and ultimately cell death. 3-methoxy-5-methyl-1H-pyrazol-4-amine has also been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
3-methoxy-5-methyl-1H-pyrazol-4-amine has a range of biochemical and physiological effects, including anti-cancer, anti-bacterial, and neuroprotective effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, and to inhibit the growth and proliferation of bacteria. 3-methoxy-5-methyl-1H-pyrazol-4-amine has also been shown to protect neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-5-methyl-1H-pyrazol-4-amine has several advantages for use in lab experiments, including its high purity and stability, and its well-characterized synthesis method. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experimental setups. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 3-methoxy-5-methyl-1H-pyrazol-4-amine, including:
1. Further investigation of its mechanism of action, including the identification of its molecular targets and the development of more specific inhibitors.
2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Development of new derivatives of 3-methoxy-5-methyl-1H-pyrazol-4-amine with improved solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs or therapies for the treatment of cancer and bacterial infections.
5. Examination of its effects on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, 3-methoxy-5-methyl-1H-pyrazol-4-amine is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been well-characterized, and its mechanism of action and biochemical and physiological effects are of interest to researchers in various fields. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to new insights and applications for this compound.
Méthodes De Synthèse
The synthesis method for 3-methoxy-5-methyl-1H-pyrazol-4-amine involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-5-nitrothiophene with hydrazine hydrate to form 2,3-dimethyl-5-nitropyrazole. This compound is then reacted with methanol and sodium methoxide to form 3-methoxy-5-methyl-1H-pyrazol-4-amine. The synthesis method has been optimized to achieve high yields and purity, and the resulting compound has been characterized by various analytical techniques.
Applications De Recherche Scientifique
3-methoxy-5-methyl-1H-pyrazol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against certain cancer cell lines, and its mechanism of action is of interest to researchers studying cancer biology. 3-methoxy-5-methyl-1H-pyrazol-4-amine has also been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, 3-methoxy-5-methyl-1H-pyrazol-4-amine has been shown to have neuroprotective effects in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
173682-30-9 |
|---|---|
Nom du produit |
3-methoxy-5-methyl-1H-pyrazol-4-amine |
Formule moléculaire |
C5H9N3O |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
3-methoxy-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H9N3O/c1-3-4(6)5(9-2)8-7-3/h6H2,1-2H3,(H,7,8) |
Clé InChI |
KRMUFKTVDVQPTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)OC)N |
SMILES canonique |
CC1=C(C(=NN1)OC)N |
Synonymes |
1H-Pyrazol-4-amine,3-methoxy-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)



![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)






![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
